molecular formula C23H16N2O3S3 B2626846 (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329079-67-6

(5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2626846
CAS No.: 329079-67-6
M. Wt: 464.57
InChI Key: XPYBOPYULGRHHR-STZFKDTASA-N
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Description

The compound (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a benzylidene substituent at position 5 and a sulfanylidene group at position 2. The Z-configuration of the benzylidene moiety is critical for biological activity, as confirmed by X-ray crystallography studies using programs like SHELX and ORTEP .

Key structural features include:

  • 3-Benzyl substitution: Enhances lipophilicity and modulates interactions with hydrophobic enzyme pockets.
  • 5-Nitro-2-(phenylsulfanyl)benzylidene group: The nitro group (-NO₂) acts as a strong electron-withdrawing substituent, while the phenylsulfanyl (-SPh) group contributes to π-π stacking and sulfur-mediated interactions.
  • 2-Sulfanylidene moiety: Participates in hydrogen bonding and metal coordination, influencing pharmacological properties .

Synthetic routes typically involve condensation of 2-thioxothiazolidin-4-one derivatives with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid and sodium acetate), yielding Z-isomers preferentially due to steric and electronic factors .

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S3/c26-22-21(31-23(29)24(22)15-16-7-3-1-4-8-16)14-17-13-18(25(27)28)11-12-20(17)30-19-9-5-2-6-10-19/h1-14H,15H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYBOPYULGRHHR-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the cyclization of a thiourea derivative with an α-halo acid.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinone core.

    Attachment of the Nitrophenylsulfanyl Moiety: The nitrophenylsulfanyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene and nitrophenylsulfanyl moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one are extensive, as outlined below:

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Studies indicate that compounds within this class can inhibit tumor cell proliferation through various mechanisms, including tyrosine kinase inhibition and apoptosis induction. For instance, derivatives have been tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values often in the low micromolar range .

Antimicrobial Properties

Research has demonstrated that thiazolidin-4-one derivatives possess antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth has been linked to its structural features, which may disrupt bacterial cell walls or interfere with metabolic pathways .

Anti-inflammatory Effects

Some thiazolidin-4-one derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. Their mechanisms may involve the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways .

Antidiabetic Potential

Thiazolidin-4-one compounds are also being investigated for their antidiabetic effects, particularly in relation to their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

Case Studies

Several studies have highlighted the efficacy of thiazolidin-4-one derivatives in various applications:

Study ReferenceBiological ActivityFindings
AnticancerIC50 values of 0.24 µM against HepG2 cancer cells; significant cytotoxicity observed.
AntimicrobialCompounds showed up to 91% inhibition against Staphylococcus aureus; effective against E. coli as well.
Anti-inflammatoryDemonstrated reduction in inflammatory markers in vitro; potential for therapeutic use in chronic inflammation.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves multiple pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival.

    Pathways: It interferes with signaling pathways such as the NF-κB pathway, which is crucial for inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolidinone derivatives are highly substituent-dependent. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Compound Name Substituents (Position 5) Substituents (Position 3) Biological Activity MIC₅₀ (μM) Synthesis Yield (%) Reference
Target Compound 5-Nitro-2-(phenylsulfanyl)phenyl Benzyl Antifungal, Antiviral 3.7–8.3* 75–90
GACVOY (CSD) 3-Methoxybenzylidene Allyl Not reported N/A 82
ISAMIA (CSD) 4-Fluorobenzylidene Allyl Anticancer 4.2 78
JADVUI (CSD) 4-Chlorobenzylidene Allyl Antimicrobial 5.1 85
ZINC13787407 3,4,5-Trimethoxybenzylidene Cyclopentyl Kinase inhibition 1.2 68
VU0488337-1 3,4-Dimethoxybenzylidene 2,3-Dimethylphenyl Antidiabetic 0.9 72

*MIC₅₀ values derived from spectrofluorometry and tensiometry for similar quaternary ammonium analogs .

Key Observations:

Electron-Withdrawing vs. Analogs with 3,4-dimethoxy or trimethoxy substituents (e.g., ZINC13787407, VU0488337-1) exhibit lower MIC₅₀ values due to improved membrane permeability and hydrogen bonding .

Thiophene-containing analogs (e.g., MUGFUR, CAS 301308-46-3) show similar intramolecular interactions but lower antifungal activity compared to the target compound .

Synthesis Efficiency :

  • Microwave-assisted synthesis (e.g., for 4a–e in ) reduces reaction time (<2 hours) compared to conventional reflux methods (~5 hours), though yields remain comparable (75–90%) .

Physicochemical and Crystallographic Properties

  • Solubility : The nitro and phenylsulfanyl groups reduce aqueous solubility compared to methoxy-substituted analogs, necessitating formulation adjustments for in vivo applications .
  • Crystal Packing : Intramolecular C-H···S interactions in the target compound (similar to GACVOY and JADVUI) contribute to dense crystal lattices, as visualized via ORTEP-III and SHELXL .

Biological Activity

The compound (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Overview of Thiazolidinone Compounds

Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. They have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The structural modifications in thiazolidinones significantly influence their biological properties, making them valuable scaffolds for drug design .

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from thiazolidinone frameworks have shown significant activity against glioblastoma multiforme cells. Research indicates that specific modifications in the thiazolidinone structure enhance their ability to induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Reference
9bGlioblastoma Multiforme12.5
9eMDA-MB-23115.0
10eHCT11610.0

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. The compound has shown efficacy against various bacterial strains by disrupting microbial cell membranes, leading to cell lysis. This mechanism makes it a promising candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Thiazolidinone Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Reference
(5Z)-3-benzyl...E. coli32 µg/mL
(5Z)-3-benzyl...S. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of the immune response is crucial .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:

  • Study on Anticancer Properties : A study conducted by Da Silva et al. evaluated the cytotoxicity of various thiazolidinone derivatives on glioblastoma cells, demonstrating that certain compounds significantly reduced cell viability through apoptosis induction .
  • Antimicrobial Study : A comparative analysis of thiazolidinone derivatives against common pathogens revealed that modifications at the benzyl position enhanced antibacterial activity, making these compounds suitable candidates for further development as antibiotics .
  • Anti-inflammatory Research : Research focusing on the anti-inflammatory effects of thiazolidinones indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5Z)-3-benzyl...-thiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 3-benzylrhodanine with 5-nitro-2-(phenylsulfanyl)benzaldehyde in a deep eutectic solvent (DES), such as L-proline-based DES, under reflux for 2–4 hours. This method enhances reaction efficiency and reduces by-products compared to traditional solvents . Alternative routes include acid-catalyzed cyclization of thiosemicarbazides with chloroacetic acid and nitro-substituted aldehydes in DMF/acetic acid mixtures .
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios, solvent composition) and apply statistical modeling to identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • X-ray Diffraction (XRD) : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 13.8258 Å, b = 5.4278 Å, c = 21.0715 Å, β = 101.857°) can resolve the Z-configuration of the benzylidene group and confirm planarity of the thiazolidinone ring .
  • NMR/UV-Vis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects (e.g., nitro and phenylsulfanyl groups), while UV-Vis spectra (λ~350–450 nm) confirm π-conjugation in the benzylidene moiety .

Q. What are the common chemical transformations observed in this compound?

  • Reactions :

  • Oxidation : The thioxothiazolidinone sulfur can be oxidized to sulfoxides/sulfones using m-chloroperbenzoic acid .
  • Substitution : Electrophilic substitution at the phenylsulfanyl group occurs with halogens or alkylating agents under acidic conditions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

  • Approach : Use SHELXL for high-resolution refinement, applying restraints for disordered regions and validating against similar structures (e.g., (5Z)-5-(2-hydroxybenzylidene) analogs). Compare hydrogen-bonding patterns (e.g., C=O···H–S interactions) with graph-set analysis to identify systematic errors .

Q. What computational methods are suitable for predicting electronic properties and reaction mechanisms?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV) and electrostatic potential maps, revealing nucleophilic/electrophilic sites. TD-DFT can simulate UV-Vis spectra and correlate with experimental data .

Q. How can synthesis yield and purity be improved for scale-up?

  • Strategies :

  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for nitro-group-containing intermediates, reducing side reactions .
  • Chromatography : Use preparative HPLC with C18 columns and methanol/water gradients to isolate the Z-isomer from E-isomer impurities .

Q. What biological activity screening approaches are recommended for this compound?

  • Assays :

  • Antibacterial : Test against Staphylococcus aureus (MIC values via broth dilution; expected range: 16–32 µg/mL based on furfurylidene-rhodanine analogs) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} dose-response curves .

Software Tools for Structural Analysis

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
  • WinGX/ORTEP : Graphical interfaces for crystal packing visualization and anisotropic displacement ellipsoid plots .

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